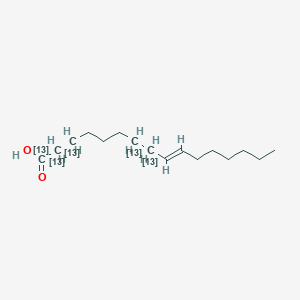(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid
CAS No.: 1255644-44-0
Cat. No.: VC8355834
Molecular Formula: C16H30O2
Molecular Weight: 259.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1255644-44-0 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 259.37 g/mol |
| IUPAC Name | (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid |
| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1 |
| Standard InChI Key | SECPZKHBENQXJG-JUEUFVFDSA-N |
| Isomeric SMILES | CCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |
| SMILES | CCCCCCC=CCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (E)-hexadec-9-enoic acid-1,2,3,7,8-¹³C₅, reflects its structural features:
-
Backbone: A 16-carbon chain (hexadecanoic acid) with a trans double bond at the 9th position.
-
Isotopic Labeling: Five ¹³C atoms replace natural carbon-12 at positions 1, 2, 3, 7, and 8 .
-
Molecular Formula: , with a molecular weight of 259.37 g/mol (accounting for isotopic enrichment) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1255644-44-0 | |
| Synonyms | trans-9-Hexadecenoic acid-¹³C₅ | |
| Isotopic Purity | 99 atom % ¹³C | |
| Exact Mass | 259.241 g/mol | |
| LogP (Octanol-Water) | 5.328 |
The trans configuration (E-isomer) distinguishes it from palmitoleic acid (Z-isomer), altering its physicochemical behavior and biological interactions .
Synthesis and Isotopic Enrichment
Production Methods
The synthesis involves introducing ¹³C isotopes into palmitelaidic acid through precursor-directed biosynthesis or chemical synthesis. Sigma-Aldrich’s product (trans-9-Hexadecenoic acid-1,2,3,7,8-¹³C₅) is synthesized using labeled acetic acid or other ¹³C-enriched intermediates, achieving 95% isotopic purity .
Analytical Confirmation
Isotopic enrichment is verified via:
-
Mass Spectrometry (MS): High-resolution MS detects mass shifts due to ¹³C incorporation .
-
Nuclear Magnetic Resonance (NMR): ¹³C-NMR confirms labeling positions and quantifies enrichment .
Applications in Metabolic Research
Tracer Studies in Lipid Metabolism
The compound serves as a tracer to study:
-
β-Oxidation Pathways: Tracking ¹³C-labeled acetyl-CoA units generated during fatty acid degradation .
-
Lipid Turnover: Quantifying incorporation into cellular membranes or lipoproteins .
Table 2: Comparative Collision Cross Sections (CCS)
Quantitative Metabolomics
Stable isotopes enable precise quantification via:
-
Isotope Dilution Mass Spectrometry (IDMS): Spiking samples with labeled internal standards to correct for matrix effects .
-
Kinetic Flux Analysis: Modeling metabolic flux using ¹³C labeling patterns .
Physicochemical and Biological Properties
Solubility and Stability
-
Solubility: Insoluble in water; soluble in organic solvents (e.g., chloroform, methanol) .
-
Stability: Susceptible to oxidation at the double bond; requires storage under inert gas .
Biological Activity
Palmitelaidic acid’s trans double bond reduces its integration into cellular membranes compared to cis isomers, impacting membrane fluidity and signaling .
Analytical Methodologies
Mass Spectrometry Workflows
-
Liquid Chromatography-MS (LC-MS): Reversed-phase LC separates geometric isomers, while MS/MS fragments ions for structural confirmation .
-
Ion Mobility-MS: Resolves isobaric lipids using collision cross-section (CCS) differences .
Nuclear Magnetic Resonance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume